L-Azetidine-2-carboxylic Acid t-Butyl Ester
Overview
Description
L-Azetidine-2-carboxylic Acid t-Butyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation of Carboxylic Acid Derivatives
Carboxylic acid derivatives, such as cinnamic acid esters, have received significant attention in medicinal research due to their rich medicinal tradition and potential as anticancer agents. The chemical versatility of these compounds allows for a variety of synthetic modifications, leading to a wide range of biological activities. This underscores the potential for L-Azetidine-2-carboxylic Acid t-Butyl Ester and similar compounds to serve as key intermediates in the development of new therapeutics (De, Baltas, & Bedos-Belval, 2011).
Biocatalyst Inhibition by Carboxylic Acids
The study of carboxylic acids' inhibitory effects on microbial biocatalysts highlights the importance of understanding the interactions between such compounds and biological systems. This research is crucial for the development of robust microbial strains for industrial applications, including the production of biofuels and bioplastics, which may be relevant for the biotechnological applications of this compound and its derivatives (Jarboe, Royce, & Liu, 2013).
Environmental Degradation of Esters
Research on the environmental fate of polyfluoroalkyl chemicals, including esters, provides valuable insights into the biodegradability and potential environmental impacts of synthetic compounds. Understanding the degradation pathways and persistence of compounds like this compound is essential for assessing their environmental safety and developing sustainable chemical practices (Liu & Avendaño, 2013).
Solvent Applications and Liquid-Liquid Extraction
The development of solvents for the extraction of carboxylic acids from aqueous streams highlights the importance of carboxylic acid esters in separation technologies. Such research may indicate the utility of this compound as a solvent or in the development of extraction processes, contributing to the production of bio-based chemicals and materials (Sprakel & Schuur, 2019).
Mechanism of Action
Target of Action
L-Azetidine-2-carboxylic Acid t-Butyl Ester, also known as Tert-butyl (2S)-azetidine-2-carboxylate, is a four-membered ring analog of L-proline . It is primarily targeted at proteins, where it can be incorporated instead of proline, leading to protein misconstruction .
Mode of Action
The compound interferes with nascent protein folding, triggering protein aggregation or upregulating the expression of an aggregation-prone mutant protein . This interference with protein folding can disrupt the normal function of the protein .
Biochemical Pathways
The compound’s action affects the protein synthesis pathway. It acts as an inhibitor of collagen synthesis, which is a crucial part of the extracellular matrix and connective tissues . This inhibition can have downstream effects on tissue structure and function.
Pharmacokinetics
Its molecular weight (15721 g/mol) and structure suggest that it may have good bioavailability .
Result of Action
The primary result of the compound’s action is the disruption of normal protein structure and function. This can lead to a variety of cellular effects, depending on the specific proteins affected. For example, it has been noted as an anti-angiogenic agent, potentially inhibiting the formation of new blood vessels .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
L-Azetidine-2-carboxylic Acid t-Butyl Ester has been found to interfere with nascent protein folding, triggering protein aggregation or upregulating the expression of an aggregation-prone mutant protein . It is an inhibitor of collagen synthesis and exhibits anti-angiogenic properties .
Cellular Effects
The incorporation of this compound into proteins in place of proline can disrupt the normal function of the protein . This can lead to protein misfolding and aggregation, which can have profound effects on various types of cells and cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to act as an analog of proline. When incorporated into proteins in place of proline, it can interfere with protein folding and trigger protein aggregation . This can lead to changes in gene expression and potentially inhibit the synthesis of collagen .
Temporal Effects in Laboratory Settings
It is known that it can be synthesized from γ-butyrolactone through four steps: bromination and esterification, cyclization, hydrogenation, and resolution .
Dosage Effects in Animal Models
It has been shown to result in a wide range of toxic and teratogenic disorders, including a range of malformations, in various animal species including ducks, hamsters, mice, and rabbits .
Metabolic Pathways
This compound is involved in cyclic amino acid metabolism . It is biodegraded as the only carbon and nitrogen source by bacteria, and the hydrolysis on the ring opening of this compound has an effective practical detoxification function .
Properties
IUPAC Name |
tert-butyl (2S)-azetidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)11-7(10)6-4-5-9-6/h6,9H,4-5H2,1-3H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNFEQCEQIAFES-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447143 | |
Record name | L-Azetidine-2-carboxylic Acid t-Butyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129740-14-3 | |
Record name | L-Azetidine-2-carboxylic Acid t-Butyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.